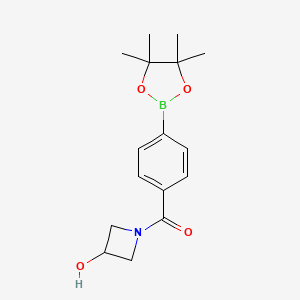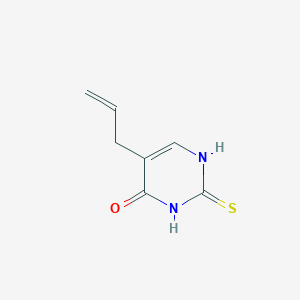
5-Allylthiouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Allylthiouracil is a derivative of thiouracil, a compound known for its antithyroid properties Thiouracil derivatives are commonly used in the treatment of hyperthyroidism due to their ability to inhibit the synthesis of thyroid hormones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allylthiouracil typically involves the condensation of allylthiourea with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a base such as sodium methoxide. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve additional steps such as chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
5-Allylthiouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiouracil derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have investigated its effects on enzyme activity and protein interactions.
Medicine: Its antithyroid properties make it a candidate for the treatment of hyperthyroidism.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5-Allylthiouracil involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By binding to the enzyme, this compound prevents the iodination of tyrosine residues in thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3). This inhibition leads to a decrease in thyroid hormone levels, which is beneficial in the treatment of hyperthyroidism.
類似化合物との比較
Similar Compounds
Propylthiouracil: Another thiouracil derivative used in the treatment of hyperthyroidism.
Methimazole: A thionamide that also inhibits thyroid hormone synthesis.
Carbimazole: A prodrug that is converted to methimazole in the body.
Uniqueness
5-Allylthiouracil is unique due to its specific allyl group, which may confer different pharmacokinetic properties compared to other thiouracil derivatives. This structural difference can influence its absorption, distribution, metabolism, and excretion, potentially leading to variations in its efficacy and safety profile.
特性
CAS番号 |
86351-35-1 |
|---|---|
分子式 |
C7H8N2OS |
分子量 |
168.22 g/mol |
IUPAC名 |
5-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h2,4H,1,3H2,(H2,8,9,10,11) |
InChIキー |
AABSUBJWMMNFQZ-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CNC(=S)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


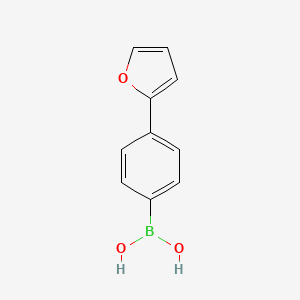


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13982210.png)

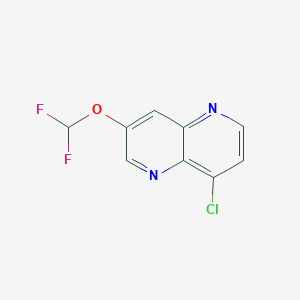
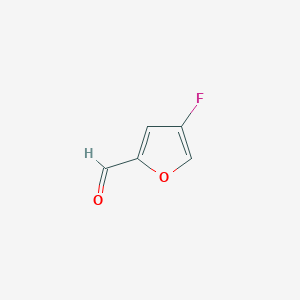

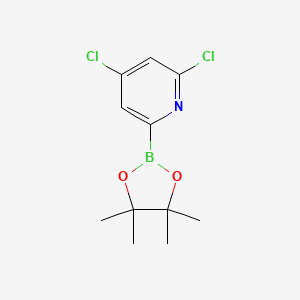

![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine](/img/structure/B13982248.png)
